molecular formula C45H90N4O5 B13736677 Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- CAS No. 45323-23-7

Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-

Cat. No.: B13736677
CAS No.: 45323-23-7
M. Wt: 767.2 g/mol
InChI Key: JZXFFWLVPZYRKG-UHFFFAOYSA-N
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Description

Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is a complex organic compound with a unique structure that includes long hydrocarbon chains and functional groups such as amides and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- typically involves the reaction of octadecanoic acid with ethylenediamine and subsequent functionalization with carbonyl and hydroxyl groups. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-
  • Dodecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-

Uniqueness

Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain length is advantageous .

Properties

CAS No.

45323-23-7

Molecular Formula

C45H90N4O5

Molecular Weight

767.2 g/mol

IUPAC Name

N-[2-[2-hydroxyethyl-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]carbamoyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C45H90N4O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)46-35-37-48(39-41-50)45(54)49(40-42-51)38-36-47-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50-51H,3-42H2,1-2H3,(H,46,52)(H,47,53)

InChI Key

JZXFFWLVPZYRKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCO

Origin of Product

United States

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